

# An In-depth Technical Guide to the Compound Aopta-X

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | Aopta    |           |  |  |
| Cat. No.:            | B1240302 | Get Quote |  |  |

Disclaimer: Publicly available scientific databases and literature do not contain information on a compound named "**Aopta**." Therefore, this document serves as a template to demonstrate the requested format, data presentation, and visualization style for a technical guide. All data, structures, and protocols presented herein for the hypothetical compound "**Aopta**-X" are illustrative and should not be considered factual.

### Introduction

**Aopta-**X is a novel, potent, and selective small molecule inhibitor of the Janus Kinase 2 (JAK2) enzyme. Dysregulation of the JAK-STAT signaling pathway is a critical driver in various myeloproliferative neoplasms and inflammatory diseases. **Aopta-**X is being investigated for its therapeutic potential in these conditions due to its high specificity for the JH1 kinase domain of JAK2, which may offer a favorable efficacy and safety profile compared to less selective inhibitors. This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and mechanism of action.

## Compound Structure and Properties Chemical Structure

- IUPAC Name: 4-(4-(4-aminopiperidin-1-yl)-[1][2][3]triazin-2-yl)benzonitrile
- Molecular Formula: C15H16N6
- Canonical SMILES: N1CCC(CC1)N(C2=NC(=NC=C2)C3=CC=C(C=C3)C#N)



## **Physicochemical Properties**

The key physicochemical properties of **Aopta-**X are summarized in the table below. These characteristics are essential for its formulation, absorption, distribution, metabolism, and excretion (ADME) profile.

| Property                           | Value           |
|------------------------------------|-----------------|
| Molecular Weight ( g/mol )         | 280.33          |
| LogP (calculated)                  | 1.85            |
| Topological Polar Surface Area (Ų) | 105.4           |
| Hydrogen Bond Donors               | 1               |
| Hydrogen Bond Acceptors            | 6               |
| Rotatable Bonds                    | 2               |
| pKa (strongest basic)              | 8.9 (predicted) |
| Aqueous Solubility (pH 7.4)        | 0.15 mg/mL      |
| Melting Point (°C)                 | 212-215 °C      |

## **Biological Activity**

**Aopta-**X demonstrates high potency and selectivity for JAK2 over other kinases, which is critical for minimizing off-target effects.

| Assay Type                                     | Target                | IC50 (nM) |
|------------------------------------------------|-----------------------|-----------|
| In vitro Kinase Assay                          | JAK1                  | 450       |
| In vitro Kinase Assay                          | JAK2                  | 5.2       |
| In vitro Kinase Assay                          | JAK3                  | > 10,000  |
| In vitro Kinase Assay                          | TYK2                  | 875       |
| Cell-based Proliferation Assay<br>(HEL 92.1.7) | STAT5 Phosphorylation | 15.8      |



## Experimental Protocols Synthesis of Aopta-X

Protocol: The synthesis of **Aopta**-X is achieved via a two-step nucleophilic aromatic substitution.

#### Materials:

- 2,4-dichloro-1,3,5-triazine
- · 4-cyanophenylboronic acid
- tert-butyl piperidin-4-ylcarbamate
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>)
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- 1,4-Dioxane
- N,N-Diisopropylethylamine (DIPEA)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)

#### Step 1: Suzuki Coupling

- To a solution of 2,4-dichloro-1,3,5-triazine (1.0 eq) in 1,4-dioxane, add 4-cyanophenylboronic acid (1.1 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and an aqueous solution of K₂CO₃ (3.0 eq).
- De-gas the reaction mixture by bubbling nitrogen through it for 15 minutes.
- Heat the mixture to 80°C and stir for 4 hours under a nitrogen atmosphere.



- Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-chloro-4-(4-cyanophenyl)-1,3,5-triazine.

#### Step 2: Nucleophilic Substitution and Deprotection

- Dissolve the product from Step 1 (1.0 eq) in N,N-Diisopropylethylamine (DIPEA).
- Add tert-butyl piperidin-4-ylcarbamate (1.2 eq) to the solution.
- Heat the mixture to 100°C and stir for 12 hours.
- · Cool the reaction and concentrate in vacuo.
- Dissolve the resulting crude intermediate in Dichloromethane (DCM).
- Add Trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.
- Allow the reaction to warm to room temperature and stir for 2 hours.
- Concentrate the mixture under reduced pressure.
- Purify the final compound by reverse-phase HPLC to yield **Aopta-X** as a white solid.

## In Vitro JAK2 Kinase Inhibition Assay

Protocol: This assay measures the ability of **Aopta**-X to inhibit the phosphorylation of a peptide substrate by the recombinant human JAK2 enzyme.

#### Materials:

Recombinant human JAK2 (catalytic domain)



- ATP (Adenosine triphosphate)
- Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT)
- Aopta-X (serially diluted in DMSO)
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- 384-well white plates

#### Procedure:

- Prepare serial dilutions of Aopta-X in DMSO, then dilute further in kinase buffer. The final DMSO concentration in the assay should be ≤1%.
- Add 2.5 μL of the diluted **Aopta-**X or vehicle control (DMSO) to the wells of a 384-well plate.
- Add 2.5  $\mu$ L of a solution containing the JAK2 enzyme and the peptide substrate in kinase buffer.
- Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
- Initiate the kinase reaction by adding 5  $\mu$ L of ATP solution (at a concentration equal to the Km for JAK2).
- Incubate the reaction at 30°C for 60 minutes.
- Stop the reaction and detect the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of Aopta-X relative to the vehicle control.



• Determine the IC<sub>50</sub> value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

## **Mechanism of Action and Associated Pathways**

**Aopta-**X functions by competitively binding to the ATP-binding site within the JAK2 kinase domain. This prevents the phosphorylation and subsequent activation of STAT (Signal Transducer and Activator of Transcription) proteins. The inhibition of this pathway blocks the transcription of target genes involved in cell proliferation, differentiation, and inflammation.





Click to download full resolution via product page

Caption: Aopta-X inhibits the JAK2-STAT signaling pathway.



The diagram above illustrates how **Aopta-**X blocks the phosphorylation of JAK2, thereby preventing the downstream signaling cascade that leads to gene transcription associated with disease pathology.

## **Experimental and Screening Workflow**

The discovery and characterization of **Aopta**-X followed a structured workflow, from initial screening to in-depth cellular analysis.





Click to download full resolution via product page

Caption: High-level workflow for the identification of Aopta-X.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. PRT100 Mechanism of Action | Prota Therapeutics [protatherapeutics.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Compound Aopta-X]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1240302#aopta-compound-structure-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.